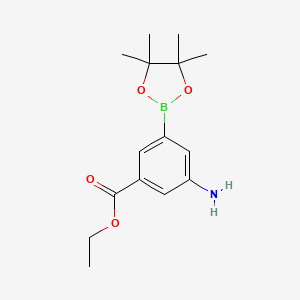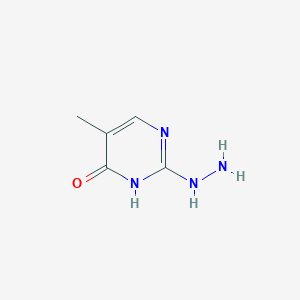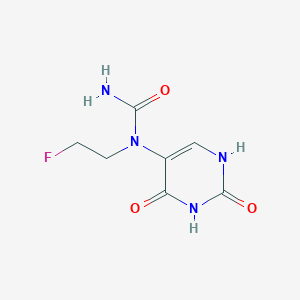
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea typically involves the reaction of a pyrimidine derivative with a fluoroethyl isocyanate. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or acetonitrile.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated compounds, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anticancer or antiviral properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea would depend on its specific interactions with molecular targets. This may include:
Molecular Targets: Enzymes, receptors, or other proteins.
Pathways Involved: Inhibition of specific enzymes, modulation of receptor activity, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-chloroethyl)urea
- 1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-bromoethyl)urea
Uniqueness
1-(2,4-Dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-(2-fluoroethyl)urea is unique due to the presence of the fluoroethyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets compared to its chloro or bromo analogs.
Properties
CAS No. |
500315-80-0 |
|---|---|
Molecular Formula |
C7H9FN4O3 |
Molecular Weight |
216.17 g/mol |
IUPAC Name |
1-(2,4-dioxo-1H-pyrimidin-5-yl)-1-(2-fluoroethyl)urea |
InChI |
InChI=1S/C7H9FN4O3/c8-1-2-12(6(9)14)4-3-10-7(15)11-5(4)13/h3H,1-2H2,(H2,9,14)(H2,10,11,13,15) |
InChI Key |
RHLIEIDJQKLYBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1)N(CCF)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


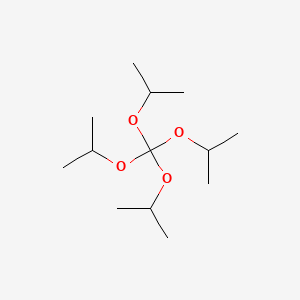
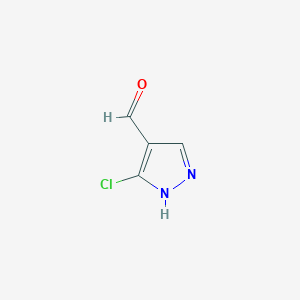

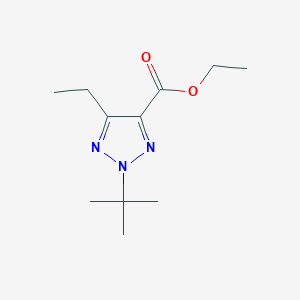
![Methyl ((2S)-1-((2S)-2-(5-(10-chloro-6-(5-cyclopropylthiophen-2-yl)-1-fluoro-6H-benzo[5,6][1,3]oxazino[3,4-a]indol-3-yl)-1H-imidazol-2-yl)pyrrolidin-1-yl)-3-methyl-1-oxobutan-2-yl)carbamate](/img/structure/B13108128.png)
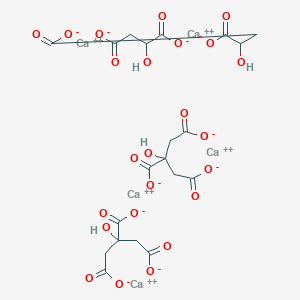
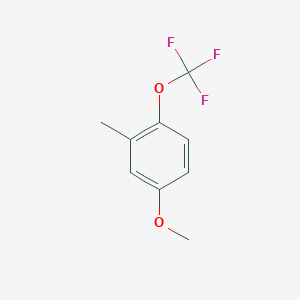
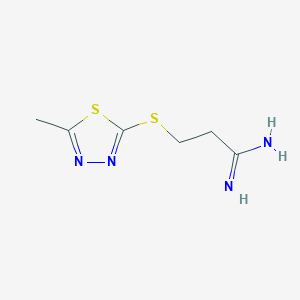
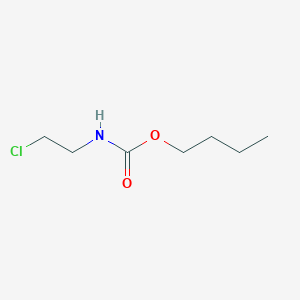
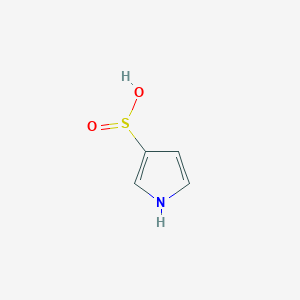
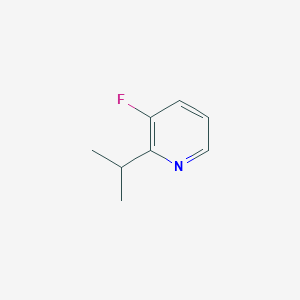
![[1,4]Dioxino[2,3-d]pyrimidine-2-carboxylic acid, 6,7-dihydro-](/img/structure/B13108182.png)
